7-(2-Pyrimidinyl)-1H-indole
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Overview
Description
7-(2-Pyrimidinyl)-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pyrimidinyl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative can be catalyzed by acids or bases to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(2-Pyrimidinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-(2-Pyrimidinyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(2-Pyrimidinyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Pyrimidinyl)-1H-indazole
- 7-(2-Pyrimidinyl)-1H-benzimidazole
- 7-(2-Pyrimidinyl)-1H-quinoline
Uniqueness
7-(2-Pyrimidinyl)-1H-indole is unique due to its combined indole and pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-pyrimidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H9N3/c1-3-9-5-8-13-11(9)10(4-1)12-14-6-2-7-15-12/h1-8,13H |
InChI Key |
OLJLVOCLHCVLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CC=N3)NC=C2 |
Origin of Product |
United States |
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